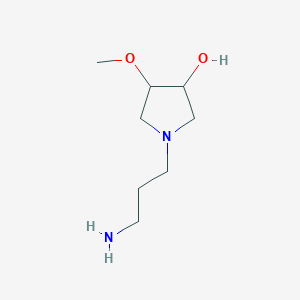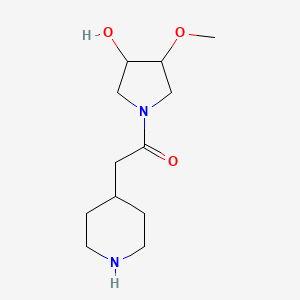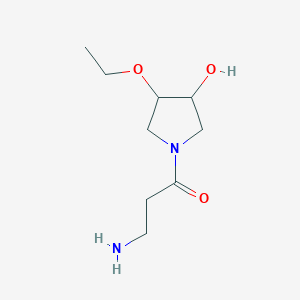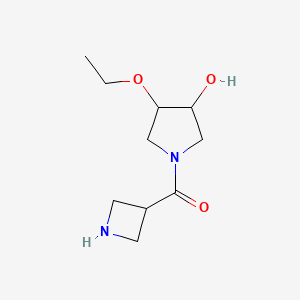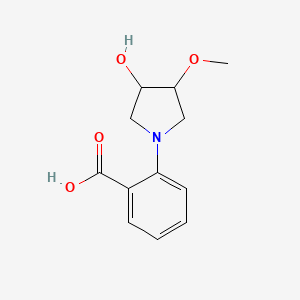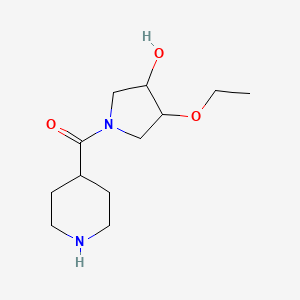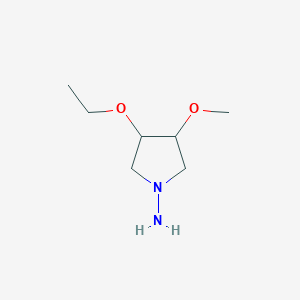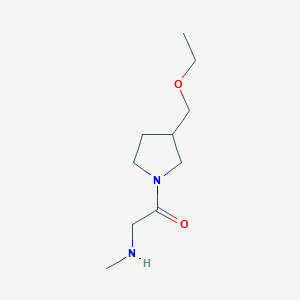
1-(3-(Ethoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Übersicht
Beschreibung
1-(3-(Ethoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one, also known as EMPMEA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the pyrrolidinone class of molecules, which are known for their ability to interact with various biological systems. EMPMEA has a unique structure and is believed to have a wide range of potential applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
The pyrrolidine ring is a significant scaffold in medicinal chemistry due to its versatility in the exploration of pharmacophore space, contribution to stereochemistry, and enhancement of three-dimensional molecular coverage. This five-membered nitrogen heterocycle has been extensively used to develop compounds for treating human diseases. The saturation of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules and increasing their three-dimensional coverage, a phenomenon referred to as “pseudorotation” (Li Petri et al., 2021).
Pyrrolidine Derivatives as Corrosion Inhibitors
Derivatives of pyrrolidine have found applications as anticorrosive materials. The presence of polar substituents such as hydroxyl, methoxy, amino, and nitro groups in pyrrolidine derivatives allows them to effectively adsorb and form stable chelating complexes with metallic surfaces, offering protection against corrosion. This illustrates the potential of pyrrolidine and its derivatives in materials science, particularly in the development of new anticorrosive coatings (Verma et al., 2020).
Pyrrolidine-Based Thermoelectric Materials
Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a related organic thermoelectric material, has shown significant promise, with a figure-of-merit (ZT) breakthrough of 0.42. Effective treatment methods on PEDOT:PSS have been developed to enhance its thermoelectric performance, demonstrating the potential for pyrrolidine-related structures in the field of organic thermoelectric materials. This is indicative of the broader potential applications of pyrrolidine derivatives in developing efficient organic thermoelectric materials for future applications (Zhu et al., 2017).
Eigenschaften
IUPAC Name |
1-[3-(ethoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-8-9-4-5-12(7-9)10(13)6-11-2/h9,11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJANEUNIQKEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Ethoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



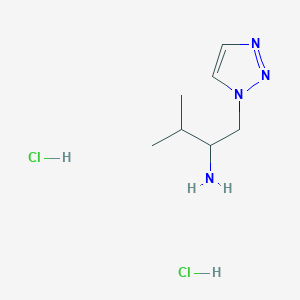

![3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478112.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B1478113.png)
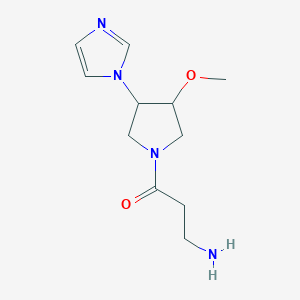
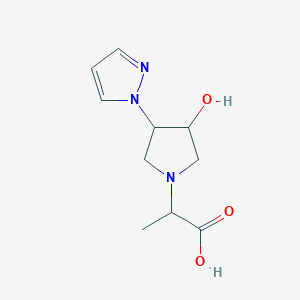
![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B1478117.png)
